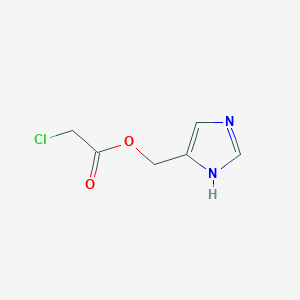

(1H-Imidazol-4-yl)methyl 2-chloroacetate

Description

Properties

Molecular Formula |

C6H7ClN2O2 |

|---|---|

Molecular Weight |

174.58 g/mol |

IUPAC Name |

1H-imidazol-5-ylmethyl 2-chloroacetate |

InChI |

InChI=1S/C6H7ClN2O2/c7-1-6(10)11-3-5-2-8-4-9-5/h2,4H,1,3H2,(H,8,9) |

InChI Key |

OCHKDCBBUWOJTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)COC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Imidazole Derivatives with Chloroacetate Esters

A common and effective approach involves the nucleophilic substitution reaction between imidazole derivatives and haloacetate esters (e.g., chloroacetate esters). The imidazole nitrogen acts as a nucleophile attacking the electrophilic carbon of the chloroacetate, forming the desired ester linkage.

-

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethyl acetate.

- Base: Potassium carbonate (K2CO3) or sodium hydroxide to deprotonate the imidazole and enhance nucleophilicity.

- Temperature: Room temperature to reflux, depending on solvent and reactivity.

- Time: 10–24 hours to ensure complete conversion.

-

- Imidazole (or substituted imidazole) is dissolved in ethyl acetate.

- K2CO3 is added as a base.

- tert-Butyl chloroacetate or methyl chloroacetate is added dropwise.

- The mixture is refluxed for 10 hours.

- After reaction completion (monitored by TLC), the mixture is quenched with water, and the product is extracted and purified by filtration and recrystallization.

This method yields the corresponding imidazolyl-acetate esters in moderate to high yields (70–85%) with good purity.

Two-Step Synthesis via Imidazol-1-yl-Acetic Acid Intermediates

An alternative approach involves a two-step process:

Formation of Imidazol-1-yl-acetic Acid Esters:

- Imidazole reacts with tert-butyl chloroacetate under solvent-free or minimal solvent conditions to form imidazol-1-yl-acetic acid tert-butyl ester.

- This step benefits from equimolar reactants and mild heating, yielding the ester intermediate efficiently.

Hydrolysis and Conversion to Chloroacetate:

- The tert-butyl ester is hydrolyzed under acidic aqueous conditions to yield imidazol-1-yl-acetic acid hydrochloride.

- Subsequent treatment with phosphorus oxychloride (POCl3) in 1,4-dioxane at elevated temperatures (80–95 °C) converts the acid to the corresponding 2-chloroacetate derivative.

- The reaction mixture is then worked up by water addition, heating, charcoal treatment, filtration, and methanol precipitation to isolate the final product as a crystalline solid with yields around 80–85%.

This method is advantageous for producing high-purity compounds with controlled impurity profiles and is scalable for industrial applications.

One-Pot Synthesis Using Chloroacetyl Chloride and Imidazole with Alcohols

A patented method describes a one-pot synthesis where imidazole, chloroacetyl chloride, and an alcohol (e.g., benzyl alcohol) are reacted together in a homogeneous system (e.g., acetonitrile solvent) at moderate temperatures (50–55 °C) for 12 hours.

- This method avoids the separate preparation of haloacetates.

- After reaction, solvent removal, aqueous workup, and extraction yield the benzyl ester of imidazolyl acetate.

- Subsequent catalytic hydrogenolysis or acid hydrolysis converts the benzyl ester to the desired imidazolyl acetic acid or its chloroacetate derivative.

This approach offers high yields (>80%) and operational simplicity, suitable for large-scale synthesis.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Solvent | Base | Temperature | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|---|

| Direct alkylation with tert-butyl chloroacetate | Imidazole + tert-butyl chloroacetate | Ethyl acetate or DMF | K2CO3 | Reflux or RT | 10–24 h | 70–85 | Simple, moderate yield, mild conditions | Longer reaction time, purification needed |

| Two-step hydrolysis and POCl3 treatment | Imidazol-1-yl-acetic acid ester + POCl3 | 1,4-Dioxane | - | 80–95 °C | 4–6 h + hydrolysis | 80–85 | High purity, scalable | Multi-step, requires POCl3 handling |

| One-pot chloroacetyl chloride + imidazole + alcohol | Imidazole + chloroacetyl chloride + benzyl alcohol | Acetonitrile | - | 50–55 °C | 12 h | >80 | High yield, one-pot, no haloacetate prep | Requires careful temperature control |

Research Findings and Notes

The direct alkylation method is widely used due to its simplicity and accessibility of reagents. The use of potassium carbonate as a base in polar aprotic solvents facilitates nucleophilic substitution efficiently.

The two-step method involving phosphorus oxychloride is particularly useful for producing the chloroacetate ester from the acid intermediate, offering better control over product purity and minimizing di-acid impurities (<0.5%).

The one-pot method patented for benzyl esters demonstrates that simultaneous reaction of imidazole, chloroacetyl chloride, and alcohols can streamline synthesis, reducing the number of unit operations and improving overall yield.

Reaction monitoring by thin-layer chromatography (TLC) and purification by filtration, recrystallization, or extraction are standard to ensure product quality.

Safety considerations include handling of phosphorus oxychloride and chloroacetyl chloride, which are corrosive and require appropriate protective measures.

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-4-yl)methyl 2-chloroacetate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester bond can be hydrolyzed to yield (1H-Imidazol-4-yl)methanol and chloroacetic acid.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction, with acids like hydrochloric acid or bases like sodium hydroxide being commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used, such as (1H-Imidazol-4-yl)methyl azide, (1H-Imidazol-4-yl)methyl thiocyanate, or (1H-Imidazol-4-yl)methyl methoxide.

Hydrolysis: The major products are (1H-Imidazol-4-yl)methanol and chloroacetic acid.

Scientific Research Applications

(1H-Imidazol-4-yl)methyl 2-chloroacetate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving imidazole moieties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and agrochemicals.

Biological Studies: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its imidazole ring, which is a common motif in biological systems.

Industrial Applications: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1H-Imidazol-4-yl)methyl 2-chloroacetate involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing catalytic activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

a. 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

- Structure : Features a nitro-substituted imidazole core with a chloromethylphenyl group at the 4-position.

- Key Differences : The nitro group and aromatic phenyl substituent increase molecular rigidity and electron-withdrawing effects, contrasting with the aliphatic chloroacetate ester in the target compound.

- Synthesis : Prepared via SOCl₂-mediated chlorination of a benzyl alcohol precursor, yielding a yellow solid (mp 120°C) .

- Applications : Nitroimidazoles are often explored as antimicrobial agents, but the phenyl-chloromethyl group may limit solubility compared to the target compound’s ester .

b. Methyl 2-(4-aminophenoxy)acetate derivatives (5a–5c)

- Structure: Phenoxyacetate esters synthesized from methyl 2-chloroacetate and aminophenols.

- The amino group enables conjugation for drug delivery systems.

- Synthesis : Prepared using K₂CO₃ in acetonitrile at 60°C for 12 hours .

- Applications: These derivatives are tailored for biological activity studies, leveraging the phenoxy group’s stability .

c. 1H-Imidazole-2-ylmethanol hydrochloride

- Structure: Imidazole-2-methanol with a hydrochloride salt.

- Key Differences : Lacks the chloroacetate ester but shares the imidazole core. The hydroxyl group facilitates hydrogen bonding, whereas the target compound’s ester group prioritizes reactivity.

- Physical Properties : Melting point 118–120°C, similar to imidazole derivatives .

d. 4-Methyl-2-undecyl-1H-imidazole monoacetate

- Structure : Combines a long alkyl chain (undecyl) with an acetate group on the imidazole ring.

- Key Differences : The undecyl chain enhances lipophilicity, favoring membrane permeability, while the chloroacetate in the target compound offers greater electrophilicity for nucleophilic reactions.

- Synthesis : Structure suggests a focus on surfactant or antifungal applications due to the alkyl chain .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.